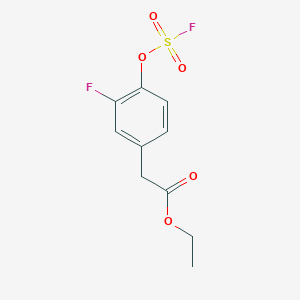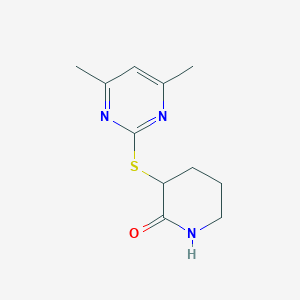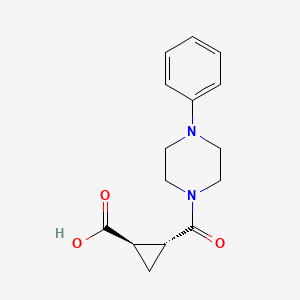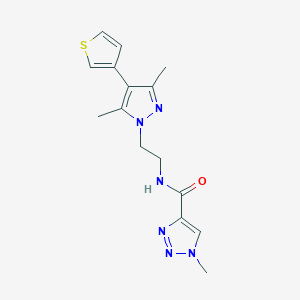
Ethyl 2-(3-fluoro-4-fluorosulfonyloxyphenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
Without specific information on “Ethyl 2-(3-fluoro-4-fluorosulfonyloxyphenyl)acetate”, it’s difficult to provide an accurate molecular structure analysis . Generally, the compound likely contains a phenyl group, fluorine atoms, and an acetate group .Chemical Reactions Analysis
The compound’s reactivity would depend on its exact structure. The presence of fluorine atoms could make the compound quite reactive, as fluorine is the most electronegative element on the periodic table . The ester group could potentially undergo hydrolysis or other reactions common to esters .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure . Factors that could influence these properties include the presence of the highly electronegative fluorine atoms and the polar acetate group .Wissenschaftliche Forschungsanwendungen
Structural Analysis and Molecular Docking
A structural analysis of adamantane derivatives related to ethyl 2-(3-fluoro-4-fluorosulfonyloxyphenyl)acetate was conducted to understand the effects of fluorine substitution on crystal packing and intermolecular interactions. The fluorine substitution was found to reduce intermolecular H⋯H contacts, compensated by F⋯H and F⋯F contacts. This alteration in crystal structure was quantified using Hirshfeld surface analysis. Additionally, the theoretical investigations suggested potential inhibitory activity against 11-β-hydroxysteroid dehydrogenase 1 (11-β-HSD1), highlighting the compound's relevance in medicinal chemistry and pharmacology (Al-Wahaibi et al., 2018).
Corrosion Inhibition
In a study on the corrosion inhibition behavior of chalcone derivatives, a compound closely related to this compound was investigated for its effectiveness in protecting mild steel in hydrochloric acid solution. The study utilized electrochemical impedance spectroscopy and potentiodynamic polarization methods, revealing that these derivatives act as mixed-type inhibitors. This research provides insight into the potential application of fluorinated compounds in the field of corrosion inhibition and materials protection (Lgaz et al., 2017).
Crystal Structure and Pharmacological Potential
Another related study focused on the synthesis, characterization, and biological evaluation of a quinazolinone-based derivative, showcasing the methodological approach for preparing compounds with similar structures to this compound. This derivative exhibited potent cytotoxic activity against several human cancer cell lines and showed promising inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases. Such findings underscore the compound's potential as an anti-cancer agent and its relevance in drug discovery (Riadi et al., 2021).
Anodic Fluorination and Organic Synthesis
Research into the regioselective anodic fluorination of naphthalene- and pyridine-acetate and -acetonitrile derivatives provides insights into the synthetic applications of fluorinated compounds. This study demonstrated the selective fluorination of derivatives, yielding fluorinated products with high efficiency. Such methodologies highlight the importance of fluorination reactions in the development of pharmaceuticals and agrochemicals, where fluorinated compounds like this compound play a crucial role (Higashiya et al., 1998).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 2-(3-fluoro-4-fluorosulfonyloxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O5S/c1-2-16-10(13)6-7-3-4-9(8(11)5-7)17-18(12,14)15/h3-5H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZSMCWIFGBWLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)OS(=O)(=O)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(prop-2-yn-1-yl)-N-{2-[(pyrimidin-2-yl)amino]ethyl}piperidine-4-carboxamide](/img/structure/B2664275.png)
![N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2664276.png)

![N-[[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]ethanamine](/img/structure/B2664279.png)

![2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2664282.png)

![ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-3-carboxylate](/img/structure/B2664286.png)
![Methyl 1-{[(tert-butoxy)carbonyl]amino}-2-methylindolizine-3-carboxylate](/img/structure/B2664290.png)

![7-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2664292.png)
![Methyl 2-[2-chloropropanoyl(methyl)amino]-2-(oxetan-3-yl)acetate](/img/structure/B2664293.png)
![4-[3-(2-Thienyl)acryloyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2664295.png)
